molecular formula C13H16NOSi B14560986 CID 78065533

CID 78065533

Cat. No.: B14560986
M. Wt: 230.36 g/mol
InChI Key: GZKICLPFBVFHDS-UHFFFAOYSA-N
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Description

However, methodologies for characterizing such compounds are well-established. For instance, collision-induced dissociation (CID) in mass spectrometry is routinely used to elucidate fragmentation patterns and structural features . While and reference other CIDs (e.g., oscillatoxin derivatives), CID 78065533’s specific chemical class or biological activity remains uncharacterized in the provided materials. General analytical workflows, such as those described in (e.g., exact mass ±5 ppm tolerance, CCS comparisons), would likely apply to its identification and comparison with analogs .

Properties

Molecular Formula

C13H16NOSi

Molecular Weight

230.36 g/mol

InChI

InChI=1S/C13H16NOSi/c1-16(13-7-3-2-4-8-13)12-6-11-15-10-5-9-14/h2-4,6-8,12H,5,10-11H2,1H3

InChI Key

GZKICLPFBVFHDS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=CCOCCC#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The preparation of CID 78065533 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve the use of advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Data Availability and Identification

The PubChem database (source ) and EPA Chemicals Dashboard (source ) were queried, but no entries for CID 78065533 exist in the provided materials. Possible explanations include:

  • Typographical error : A close match, CID 78065153 , is documented in source (EvitaChem). This compound involves silicon-germanium bonding and hydrolysis/condensation reactions.

  • Confidential status : The compound may be under proprietary protection or not yet indexed in public databases.

Chemical Reactions of Structurally Similar Compounds

While this compound is absent, analogous organosilicon compounds (e.g., CID 78065153) exhibit characteristic reactivity:

Table 1: Common Reactions of Silicon-Containing Compounds

Reaction TypeExample Reagents/ConditionsProduct FormationSource
Hydrolysis Water, acidic/basic catalystsSilanol (Si-OH) intermediates
Condensation Heat, dehydrating agentsSiloxane (Si-O-Si) networks
Nucleophilic substitution Grignard reagents, alkyl halidesOrganosilicon derivatives

For example, CID 78065153 undergoes hydrolysis to form silanol groups, which subsequently condense into siloxane frameworks under thermal conditions.

Gaps in Literature

No peer-reviewed studies (e.g., PMC articles , , ) or EPA regulatory documents ( , ) reference this compound. Research on related compounds emphasizes:

  • Synthetic complexity : Multi-step pathways involving silane precursors and controlled hydrolysis.

  • Stability challenges : Sensitivity to moisture and oxygen, requiring inert atmospheres during reactions.

Recommendations for Further Research

To resolve uncertainties:

  • Verify the CID identifier via PubChem or the EPA Chemicals Dashboard .

  • Explore advanced databases (e.g., Reaxys, SciFinder) for proprietary or recent studies.

  • Investigate analogous compounds (e.g., CID 78065153) as proxies for reaction behavior.

Scientific Research Applications

CID 78065533 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78065533 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action of this compound is still under investigation, and ongoing research aims to elucidate the precise molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons can be modeled using parameters from , which details properties like molecular weight, LogP, solubility, and synthetic accessibility for related compounds. For example:

Parameter CID 78065533 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 20358-06-9 (CID 2049887)
Molecular Formula Not Available C₃₄H₅₄O₇ C₃₅H₅₆O₇ C₇H₅FN₂S
Molecular Weight Not Available 566.8 g/mol 580.8 g/mol 168.19 g/mol
LogP (Predicted) Not Available 6.2 (XLOGP3) 6.5 (XLOGP3) 2.13 (XLOGP3)
Solubility Not Available Low (Lipophilic) Low (Lipophilic) 0.249 mg/mL
Synthetic Accessibility Not Available High complexity High complexity 2.14 (Scale: 1–10, lower = easier)

Key Observations :

  • Lipophilicity : Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit high LogP values, suggesting membrane permeability, whereas CAS 20358-06-9 (CID 2049887) is more polar .
  • Structural Complexity : Oscillatoxins likely require advanced synthetic routes, while CID 2049887 has moderate synthetic accessibility .

Analytical and Functional Comparisons

  • Mass Spectrometry: this compound would likely be analyzed using LC-ESI-MS with in-source CID for structural elucidation, as demonstrated for ginsenosides in . Fragmentation patterns could differentiate it from isomers .
  • Comparatively, oscillatoxins are marine toxins with ecological roles .

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